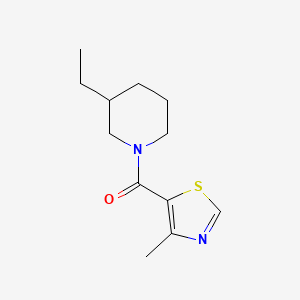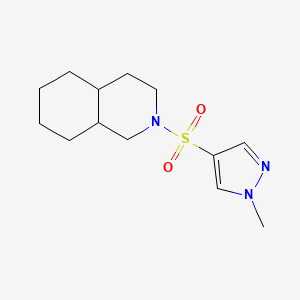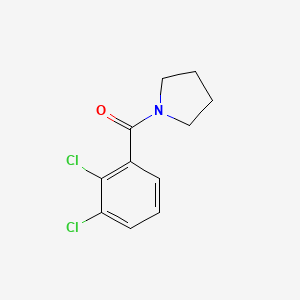![molecular formula C13H16FNO B7512715 N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-594 and is a member of the class of compounds known as nicotinic acetylcholine receptor agonists.
Mécanisme D'action
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide acts as an agonist for the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in both the central and peripheral nervous systems. Activation of the receptor by N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain perception in animal models and has been found to have antidepressant and anxiolytic effects. It has also been found to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a potent and selective agonist for the nicotinic acetylcholine receptor, making it a useful tool for studying the receptor's function. However, one limitation is that it has a short half-life in the body, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. One area of interest is its potential use in the treatment of chronic pain. Further studies are needed to determine its effectiveness and safety in humans. Another area of interest is its potential use in the treatment of depression and anxiety. Studies in animal models have shown promising results, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to understand its mechanism of action and its effects on other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves several steps. The first step is the preparation of 2-fluorobenzylamine, which is then reacted with cyclobutanecarboxylic acid to form the intermediate product. The intermediate product is then reacted with methylamine to form the final product, N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide.
Applications De Recherche Scientifique
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic properties and is being investigated as a treatment for chronic pain. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)10-6-4-7-10)9-11-5-2-3-8-12(11)14/h2-3,5,8,10H,4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSUDMYXNAZEQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)



